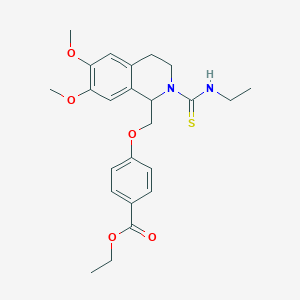
Ethyl 4-((2-(ethylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((2-(ethylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C24H30N2O5S and its molecular weight is 458.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-((2-(ethylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential pharmacological properties. This article explores its biological activity based on available research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C24H32N2O5 and a molecular weight of approximately 428.5 g/mol. It features a tetrahydroisoquinoline core structure, which is known for its diverse biological activities. The presence of methoxy groups and an ethylcarbamothioyl substituent contributes to its chemical reactivity and potential bioactivity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Antioxidant Activity : Compounds with methoxy groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : The tetrahydroisoquinoline structure is associated with neuroprotective activities, potentially influencing neurotransmitter systems and providing benefits in neurodegenerative conditions.
- Anti-inflammatory Properties : Similar compounds have been reported to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Biological Activity Data
The following table summarizes key biological activities reported for related compounds in the literature:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of tetrahydroisoquinoline derivatives in a model of Parkinson's disease. The results indicated that these compounds reduced neuronal cell death and improved motor function in treated animals. The mechanism was attributed to the modulation of dopaminergic signaling pathways.
Case Study 2: Antioxidant Activity
Another study evaluated the antioxidant capacity of methoxy-substituted isoquinolines using various assays (DPPH and ABTS). The results demonstrated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.
Research Findings
Recent research has focused on the synthesis and biological evaluation of ethyl carbamothioate derivatives. These studies highlight:
- Synthesis Techniques : Effective synthetic routes have been developed for producing ethyl carbamothioate derivatives with high yields.
- Biological Testing : In vitro assays have shown promising results regarding cytotoxicity against cancer cell lines and modulation of inflammatory responses.
属性
IUPAC Name |
ethyl 4-[[2-(ethylcarbamothioyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-5-25-24(32)26-12-11-17-13-21(28-3)22(29-4)14-19(17)20(26)15-31-18-9-7-16(8-10-18)23(27)30-6-2/h7-10,13-14,20H,5-6,11-12,15H2,1-4H3,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXXTTXZLYAUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(=O)OCC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














